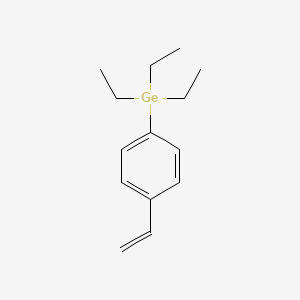
(4-Ethenylphenyl)(triethyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethenylphenyl)(triethyl)germane is an organogermanium compound that features a germanium atom bonded to a 4-ethenylphenyl group and three ethyl groups. Organogermanium compounds are known for their versatility in organic synthesis, medicinal chemistry, and material sciences due to their unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with 4-ethenylphenyl magnesium bromide in an anhydrous environment. The reaction is carried out under inert conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
(4-Ethenylphenyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Ethyl-substituted germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
科学的研究の応用
(4-Ethenylphenyl)(triethyl)germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
作用機序
The mechanism of action of (4-Ethenylphenyl)(triethyl)germane involves its interaction with various molecular targets and pathways. The ethenyl group can participate in π-π interactions with aromatic systems, while the germanium atom can form stable complexes with various biomolecules. These interactions can modulate biological activities and chemical reactivity .
類似化合物との比較
Similar Compounds
(4-Ethenylphenyl)trimethylgermane: Similar structure but with methyl groups instead of ethyl groups.
(4-Ethenylphenyl)triphenylgermane: Contains phenyl groups instead of ethyl groups.
(4-Ethenylphenyl)triisopropylgermane: Features isopropyl groups instead of ethyl groups.
Uniqueness
(4-Ethenylphenyl)(triethyl)germane is unique due to its specific combination of the ethenylphenyl group and triethylgermane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, including organic synthesis and medicinal chemistry .
特性
CAS番号 |
1015-15-2 |
|---|---|
分子式 |
C14H22Ge |
分子量 |
262.95 g/mol |
IUPAC名 |
(4-ethenylphenyl)-triethylgermane |
InChI |
InChI=1S/C14H22Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |
InChIキー |
AGSIRUGZQUGVOB-UHFFFAOYSA-N |
正規SMILES |
CC[Ge](CC)(CC)C1=CC=C(C=C1)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


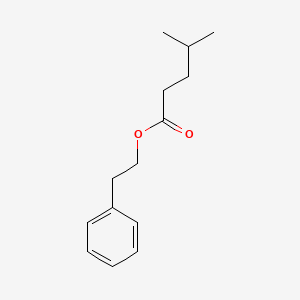
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)


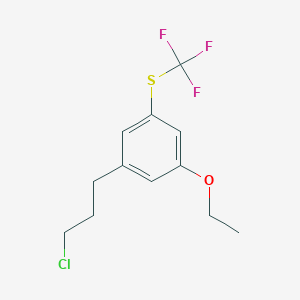
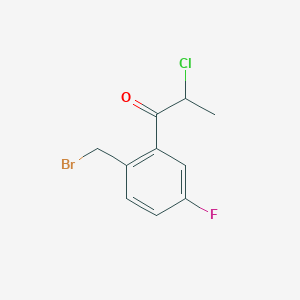
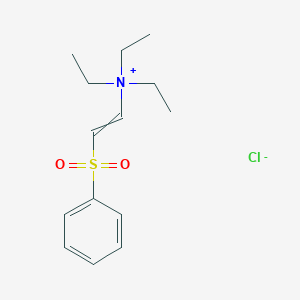
![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
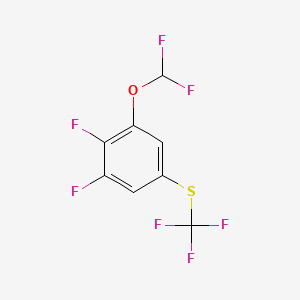
![[2-Chloro-3-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14063391.png)
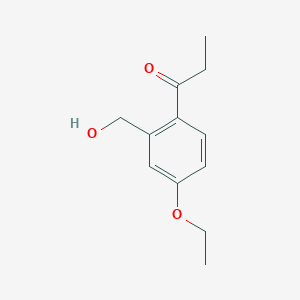
![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
